molecular formula C25H24N4O2S B2362725 N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476447-83-3

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2362725
CAS No.: 476447-83-3
M. Wt: 444.55
InChI Key: HIEKWLMESZYOGF-UHFFFAOYSA-N
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Description

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of hydrazine derivatives and carbon disulfide.

    Introduction of Benzyl Groups: Benzyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride or benzyl bromide can be used as the benzylating agents.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-1-naphthamide

Uniqueness

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is unique due to the presence of both benzyl and methoxybenzamide groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-31-22-14-12-21(13-15-22)24(30)26-16-23-27-28-25(32-18-20-10-6-3-7-11-20)29(23)17-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEKWLMESZYOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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